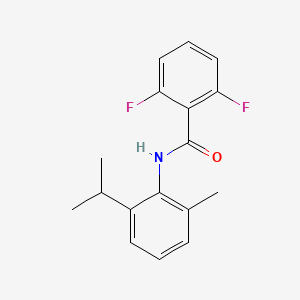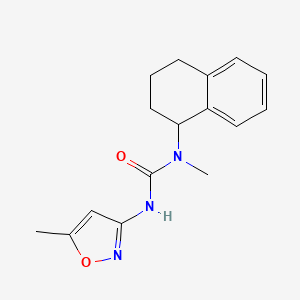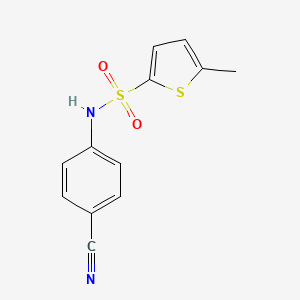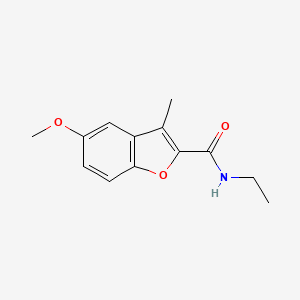
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide, also known as FOBD, is a novel small-molecule inhibitor that has been extensively studied for its potential therapeutic applications.
作用機序
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide exerts its anti-cancer effects by targeting the cell cycle and inducing apoptosis. It inhibits the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the folding of client proteins, leading to the degradation of oncoproteins and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy drugs. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
実験室実験の利点と制限
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several advantages for lab experiments. Its synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which limits its use in some experiments. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also has a short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide research. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy in cancer therapy. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide may also have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammation. The development of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide analogs with improved solubility and half-life may also enhance its therapeutic potential. Finally, the combination of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide with other cancer therapies, such as immunotherapy, may enhance its efficacy in cancer treatment.
合成法
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-fluorobenzoic acid with 1,2-phenylenediamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide.
科学的研究の応用
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-9-3-1-8(2-4-9)13(19)16-10-5-6-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZHXTKGICYQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)




![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
